molecular formula C28H22N4O6S B3503306 N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE

N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE

Cat. No.: B3503306
M. Wt: 542.6 g/mol
InChI Key: JGFSCNMXODOKJN-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE: is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, phenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The addition of a sulfonyl group is carried out using sulfonyl chloride in the presence of a base such as pyridine.

    Indazole Formation: The formation of the indazole ring is typically achieved through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions. Biology : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases. Industry : It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)ACETAMIDE: A simpler compound with similar methoxy and phenyl groups but lacking the nitro, sulfonyl, and indazole moieties.

    4-METHOXY-N-(4-METHOXYPHENYL)BENZAMIDE: Contains methoxy and phenyl groups but differs in the overall structure and functional groups.

Uniqueness

  • The presence of multiple functional groups in N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE makes it a versatile compound with diverse reactivity and potential applications.
  • The indazole ring system adds to its structural complexity and potential biological activity.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4-methoxyphenyl)-6-nitro-1-phenylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O6S/c1-38-23-14-12-20(13-15-23)29-28(33)27-26-24(31(30-27)21-10-6-3-7-11-21)16-22(32(34)35)17-25(26)39(36,37)18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFSCNMXODOKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE
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N-(4-METHOXYPHENYL)-6-NITRO-1-PHENYL-4-PHENYLMETHANESULFONYL-1H-INDAZOLE-3-CARBOXAMIDE

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